molecular formula C7H13Cl2N2O3P B588895 2'-Oxo Ifosfamide-d4 CAS No. 1329497-14-4

2'-Oxo Ifosfamide-d4

Cat. No.: B588895
CAS No.: 1329497-14-4
M. Wt: 279.09
InChI Key: KJRISYCCYWZCOF-RUKOHJPDSA-N
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Description

Historical Context of Oxazaphosphorine Metabolism Research and its Metabolites

The story of oxazaphosphorine cytostatics, such as cyclophosphamide (B585) and ifosfamide (B1674421), began in the mid-20th century with the goal of creating tumor-selective alkylating agents. nomuraresearchgroup.com It was discovered that these compounds are prodrugs, meaning they are inactive until they undergo biotransformation in the body. nih.gov This activation process, primarily occurring in the liver, is mediated by cytochrome P450 (CYP) enzymes. colab.ws

The initial and rate-limiting step is the 4-hydroxylation of the oxazaphosphorine ring, leading to the formation of active metabolites like 4-hydroxyifosfamide (B1221068). nih.govdiva-portal.org These can then break down to form the ultimate cancer-killing agent, phosphoramide (B1221513) mustard, which forms cross-links in DNA, leading to cancer cell death. nih.gov However, an alternative metabolic pathway, N-dechloroethylation, leads to the formation of chloroacetaldehyde (B151913), a neurotoxic and nephrotoxic byproduct. nih.govlgcstandards.com The complex interplay between these activation and deactivation pathways has been a central focus of research for decades, as it directly impacts both the therapeutic effectiveness and the side effects of these drugs. dovepress.com

Significance of Deuterated Metabolites in Pharmacokinetic and Mechanistic Studies (Pre-clinical)

The use of deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), has become a cornerstone of modern drug metabolism research. innovareacademics.in This substitution does not significantly alter the molecule's chemical properties but can have a profound impact on its metabolic rate due to the kinetic isotope effect. innovareacademics.innih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for enzymes to break.

In preclinical studies, this property is exploited in several ways:

Altering Metabolic Pathways: Deuteration can shift the balance between different metabolic pathways. For example, if a deactivation pathway is slowed, more of the parent drug may be shunted towards the desired activation pathway, potentially enhancing its therapeutic effect. colab.wsclearsynth.com

Internal Standards: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry. lgcstandards.com Because they behave almost identically to their non-deuterated counterparts during sample preparation and analysis but can be distinguished by their higher mass, they allow for highly accurate quantification of the drug and its metabolites in biological samples. nih.govlgcstandards.com

The introduction of deuterated drugs into clinical development has been a slow but steady process, with the first such drug being approved by the FDA after decades of research. innovareacademics.in

Rationale for Investigating 2'-Oxo Ifosfamide-d4 as a Research Target in Pre-clinical and In Vitro Models

This compound is the deuterated form of 2'-Oxo Ifosfamide, a metabolite of ifosfamide. Its primary role in research is as a stable isotope-labeled internal standard for the accurate quantification of ifosfamide and its metabolites in various biological matrices. lgcstandards.comnih.gov The presence of four deuterium atoms gives it a distinct mass, allowing it to be differentiated from the non-deuterated metabolite in mass spectrometric analyses.

Beyond its use as an internal standard, the study of deuterated ifosfamide analogs like d4-ifosfamide provides crucial insights into the drug's metabolism. Research has shown that deuterating ifosfamide at specific positions can influence the rate of its metabolic pathways. Specifically, deuteration at the α and α' carbons is intended to slow down the N-dechloroethylation pathway, which is responsible for producing the toxic metabolite chloroacetaldehyde. colab.ws The hypothesis is that by slowing this inactivation pathway, more ifosfamide will be directed towards the therapeutic 4-hydroxylation pathway, potentially leading to improved efficacy and reduced toxicity. colab.ws

In vitro models, such as those using human liver microsomes or specific CYP enzymes, are essential for studying these effects in a controlled environment. colab.wschemsrc.com These models allow researchers to pinpoint which enzymes are responsible for the metabolism of ifosfamide and how deuteration affects their catalytic activity. colab.ws For instance, studies have investigated how different polymorphic variants of CYP enzymes metabolize both ifosfamide and its deuterated form, revealing that genetic differences can impact the drug's activation and inactivation. colab.ws This knowledge is vital for the development of more personalized and effective cancer therapies.

Interactive Data Tables

Chemical Properties of this compound

PropertyValueSource
CAS Number 1329497-14-4 nih.gov
Molecular Formula C₇H₉D₄Cl₂N₂O₃P
Molecular Weight 279.09 g/mol
IUPAC Name 2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone
Synonyms 2-Oxo Ifosfamide-d4, HY-17419S, CS-0200903

Detailed Research Findings: Impact of Deuteration on Ifosfamide Metabolism by CYP3A4

The following table summarizes findings from a study by Calinski et al. (2015), which investigated the metabolism of Ifosfamide (IFO) and deuterated Ifosfamide (d4IFO) by the human cytochrome P450 enzyme CYP3A4. colab.ws The study aimed to determine if deuteration could shift the metabolic pathway towards activation (4-hydroxylation) and away from inactivation (N-dechloroethylation).

ParameterIfosfamide (IFO)Deuterated Ifosfamide (d4IFO)Fold Change (d4IFO vs IFO)
Activation (4-Hydroxylation)
Vmax/Km (min⁻¹mM⁻¹)0.40.7~2-fold increase
Inactivation (N-dechloroethylation)
Vmax/Km (min⁻¹mM⁻¹)0.040.03~25% decrease
Ratio of Activation to Inactivation 10>20>2-fold increase

This data indicates that for the enzyme CYP3A4, deuteration of ifosfamide leads to a more efficient activation to its therapeutic form and a less efficient conversion to its toxic metabolites. colab.ws

Properties

CAS No.

1329497-14-4

Molecular Formula

C7H13Cl2N2O3P

Molecular Weight

279.09

IUPAC Name

2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2$l^{5}

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/i1D2,4D2

InChI Key

KJRISYCCYWZCOF-RUKOHJPDSA-N

SMILES

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl

Synonyms

2-Chloro-1-[2-[(2-chloroethyl)amino]dihydro-2-oxido-2H-1,3,2-oxazaphosphorin-3(4H)-yl]ethanone-d4;  3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-Oxide; 

Origin of Product

United States

Advanced Analytical Methodologies for the Quantification and Characterization of 2 Oxo Ifosfamide D4 in Research Matrices

Chromatographic Separation Techniques for Biological Samples (Non-Clinical)

Chromatography is the cornerstone for isolating specific analytes from intricate mixtures like plasma or microsomal incubations. For isotopically labeled compounds, coupling chromatography with mass spectrometry provides the necessary selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization for Isotopic Analogs

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of ifosfamide (B1674421) and its metabolites, including isotopic analogs like 2'-Oxo Ifosfamide-d4. researchgate.netnih.govpharmgkb.org The development of a robust LC-MS/MS method is a meticulous process focused on achieving high sensitivity, specificity, and accuracy. nih.gov

Method development typically begins with the optimization of chromatographic conditions to ensure efficient separation of the analyte from endogenous matrix components. Reversed-phase chromatography is commonly employed, utilizing columns such as a C18 stationary phase. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous component with an organic solvent like methanol (B129727) or acetonitrile (B52724), sometimes with additives like ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govnih.gov

Optimization for isotopic analogs involves leveraging the mass difference between the deuterated standard and the non-labeled analyte. In the context of analyzing this compound, a non-deuterated version or another stable isotope-labeled analog could serve as an internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard in quantitative bioanalysis, as it compensates for variations in sample preparation, injection volume, and matrix effects, leading to high precision and accuracy. nih.govresearchgate.net

Mass spectrometric detection is typically performed using electrospray ionization (ESI) in the positive ion mode. nih.govresearchgate.net The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. nih.govnih.gov For ifosfamide, a common transition is m/z 261.0 > 91.6. nih.govresearchgate.net A similar, specific transition would be developed for this compound. The sensitivity of these methods allows for low limits of quantitation (LLOQ), often in the low ng/mL range. nih.govpharmgkb.org

Table 1: Typical LC-MS/MS Method Parameters for Ifosfamide Metabolite Analysis This table represents typical starting conditions for method development for an analyte like this compound, based on established methods for similar compounds.

ParameterDescriptionReference
Chromatography SystemUltra-High Performance Liquid Chromatography (UPLC) nih.govresearchgate.net
Analytical ColumnReversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) nih.gov
Mobile PhaseGradient elution with A: 5 mM ammonium formate in water and B: Methanol/Acetonitrile mixture nih.gov
Flow Rate0.2 - 1.0 mL/min nih.govnih.gov
Ionization SourceElectrospray Ionization (ESI), Positive Mode nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Sample PreparationLiquid-liquid extraction (e.g., with ethyl acetate) or Solid-Phase Extraction (SPE) nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another key hyphenated technique for the analysis of drug metabolites. researchgate.netresearchgate.net However, many metabolites of ifosfamide, including its oxo-metabolites, are polar and not sufficiently volatile or thermally stable for direct GC-MS analysis. core.ac.uktue.nl Therefore, a critical step in the analytical workflow is derivatization, which chemically modifies the analyte to increase its volatility and thermal stability. tue.nl

The most common derivatization strategy for compounds with active hydrogens (in -OH, -NH, or -SH groups) is silylation. researchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov For compounds containing ketone groups, a two-step derivatization is often employed, starting with methoxyamination to protect the keto group from enolization, followed by silylation. researchgate.netmdpi.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, often one with a non-polar stationary phase like those based on polydimethylsiloxane (B3030410) (e.g., OV-1). tue.nl The separated components then enter the mass spectrometer for detection. GC-MS methods can be highly sensitive and specific, especially when operating in selected ion monitoring (SIM) mode. researchgate.net This approach has been successfully used for the quantitative determination of oxazaphosphorines and their metabolites in various biological fluids. researchgate.net

Table 2: Example of a Derivatization and GC-MS Protocol for Metabolite Analysis This table outlines a general procedure applicable to the analysis of oxo-metabolites like this compound.

StepProcedurePurposeReference
1. ExtractionLiquid-liquid or solid-phase extraction from the biological matrix.Isolate and concentrate analytes. core.ac.uk
2. MethoxyaminationIncubate dried extract with methoxyamine hydrochloride in pyridine.Protects ketone functional groups and reduces tautomerism. researchgate.netmdpi.com
3. SilylationAdd a silylating agent (e.g., MSTFA) and incubate.Increases volatility and thermal stability by derivatizing hydroxyl and amine groups. mdpi.comnih.gov
4. GC-MS AnalysisInject derivatized sample onto a capillary column (e.g., HP-UP OV-1) with a defined temperature program.Separates and detects the derivatized analyte. tue.nl

Advanced Hyphenated Techniques for Comprehensive Metabolite Profiling (Research Focus)

Metabolomics studies aim to capture a comprehensive snapshot of all metabolites in a biological system. For this purpose, advanced analytical platforms that offer high throughput, sensitivity, and resolution are required. Ultra-performance liquid chromatography (UPLC) coupled to high-resolution mass spectrometry (HRMS), particularly with time-of-flight (TOF) or Orbitrap mass analyzers, is a leading technique in this field. tandfonline.comnih.gov

This approach, often referred to as UPLC-QTOF-MS, allows for non-targeted metabolite profiling. nih.govsci-hub.se The UPLC system provides rapid and high-resolution separation of components in a complex mixture. The HRMS instrument then measures the mass-to-charge ratio (m/z) of the eluting ions with very high accuracy (typically <5 ppm). This mass accuracy is crucial as it allows for the confident determination of the elemental composition of an unknown metabolite. acs.org

In a typical metabolomics workflow to study ifosfamide metabolism, data from treated and control samples are compared to find ions that are unique to or significantly changed in the treated group. nih.gov The accurate mass of these ions is used to propose potential elemental formulas. Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the ion of interest is fragmented, and its fragmentation pattern is analyzed to elucidate the structure. nih.govsci-hub.se This methodology has been successfully applied to compare the metabolic profiles of ifosfamide and its isomer cyclophosphamide (B585), identifying numerous metabolites in a single analysis. nih.gov In addition to reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC) is increasingly used in metabolomics as it provides better retention for very polar metabolites that are often poorly retained in reversed-phase systems. researchgate.net

Spectroscopic Characterization for Structural Elucidation in Research

While chromatographic methods are essential for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of newly synthesized compounds or unidentified metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural confirmation of synthetic compounds like this compound. It provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ³¹P). For this compound, a suite of NMR experiments would be used to verify its structure.

¹H NMR: This would confirm the presence of protons and their connectivity. In this compound, the signals corresponding to the protons on the deuterated carbons would be absent, directly confirming the location of the isotopic labels. chemicalbook.com

¹³C NMR: This provides information on the carbon skeleton of the molecule.

³¹P NMR: As an oxazaphosphorine, a ³¹P NMR spectrum would show a characteristic signal for the phosphorus atom, confirming the integrity of the core ring structure. This technique is particularly useful for analyzing ifosfamide and its metabolites. nih.govscinews.uz

2D NMR (e.g., COSY, HSQC): Two-dimensional techniques are used to establish correlations between different nuclei, confirming the bonding framework of the entire molecule. chemicalbook.com

Furthermore, the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to it. ula.ve This principle allows for quantitative NMR (qNMR), which can be used to assess the purity of the synthesized this compound by comparing the integral of its signals to that of a certified internal standard of known concentration.

Table 3: Hypothetical ¹H NMR Chemical Shift Data for Confirmation of Deuteration This table illustrates how the absence of specific proton signals in the ¹H NMR spectrum of this compound, when compared to its non-deuterated analog, would confirm the site of isotopic labeling. Chemical shifts are illustrative.

Proton LocationExpected Shift (ppm) in 2'-Oxo IfosfamideExpected Signal in this compound
-CH₂-Cl (ethylamino side chain)~3.6Present
-N-CH₂- (ethylamino side chain)~3.3-3.5Present
Ring -N-CH₂- (Position 5)~3.3-3.5Absent (Deuterated)
Ring -O-CH₂- (Position 6)~4.2-4.4Present
Ring -CH₂- (Position 4)~2.0Absent (Deuterated)

High-Resolution Mass Spectrometry for Metabolite Identification and Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the identification and structural confirmation of metabolites in research settings. acs.org Its primary advantage is the ability to measure the mass of an ion with extremely high accuracy, which allows for the unambiguous determination of its elemental formula. miamioh.edu

For the confirmation of this compound, HRMS would be used to measure its accurate mass. The theoretical exact mass of the [M+H]⁺ ion of 2'-Oxo Ifosfamide (C₇H₁₄Cl₂N₂O₃P) is 275.0118, whereas for this compound (C₇H₁₀D₄Cl₂N₂O₃P), it is 279.0369. nih.gov An experimentally measured mass that matches the theoretical mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the identity of the compound.

Table 4: Theoretical Exact Mass Data for HRMS Confirmation

CompoundChemical FormulaMonoisotopic Mass (Da)
2'-Oxo IfosfamideC₇H₁₃Cl₂N₂O₃P273.9989
This compoundC₇H₉D₄Cl₂N₂O₃P278.0241

Sample Preparation and Matrix Effects in Pre-clinical and In Vitro Research Assays

The initial and most critical step in the bioanalytical workflow is the preparation of the sample. The goal is to isolate the analytes of interest from interfering components present in the biological matrix, such as proteins, salts, and lipids, which can significantly impact the accuracy of the results. ualg.ptclearsynth.com

Various extraction techniques are employed to isolate ifosfamide and its metabolites from research matrices like plasma, urine, and dried blood spots (DBS). The choice of method depends on the analyte's physicochemical properties and the complexity of the matrix. researchgate.net

Liquid-Liquid Extraction (LLE): This is a common technique used for ifosfamide and its metabolites. researchgate.net It involves extracting the analytes from the aqueous biological fluid into an immiscible organic solvent. For instance, ifosfamide and its dechloroethylated metabolites have been successfully extracted from plasma and urine using ethyl acetate (B1210297). nih.gov In other protocols, a combination of acetonitrile and ethyl acetate is used for extraction from plasma or DBS. uu.nlnih.gov The pH of the sample is often adjusted, for example to pH 7, to optimize the extraction efficiency, which has been reported to be around 85% for ifosfamide from urine using ethyl acetate. scielo.brresearchgate.net

Solid-Phase Extraction (SPE): SPE is another widely used technique that offers good sample clean-up and is amenable to automation. ualg.ptnih.gov In this method, the sample is passed through a cartridge containing a solid sorbent (e.g., C18). latamjpharm.orgresearchgate.net The analytes of interest are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of an organic solvent. For example, C18 cartridges have been effectively used for the clean-up of ifosfamide and its metabolites from urine and plasma. latamjpharm.orgresearchgate.net

Protein Precipitation: For some applications, a simpler protein precipitation step is sufficient. This typically involves adding a solvent like acetonitrile to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. latamjpharm.org

Dried Blood Spot (DBS) Extraction: A method for quantifying ifosfamide in DBS involves punching out small disks from the dried spot and extracting the drug using a mixture of acetonitrile and ethyl acetate. nih.gov

In quantitative bioanalysis, especially using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision. clearsynth.comscispace.com An IS is a compound of known quantity added to every sample, calibrator, and quality control sample before processing. scispace.com Its purpose is to correct for the variability that can occur at any stage of the analytical procedure, including extraction, chromatographic separation, and detection. clearsynth.com

This compound is a stable isotope-labeled (SIL) internal standard. SILs are considered the gold standard for quantitative LC-MS analysis. scispace.com This is because they have nearly identical chemical and physical properties to the analyte being measured (the endogenous, non-labeled 2'-Oxo Ifosfamide). clearsynth.com

The key advantages of using a deuterated standard like this compound include:

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source, leading to inaccurate quantification. Since a SIL like this compound co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's response to the IS's response remains constant, ensuring accurate results. clearsynth.com

Compensation for Extraction Variability: Any loss of analyte during the sample preparation steps (e.g., LLE or SPE) will be mirrored by a proportional loss of the SIL. scispace.com This ensures that the analyte-to-IS ratio remains unaffected, correcting for recovery inconsistencies.

Extraction Methodologies from Biological Matrices (e.g., cell cultures, tissue homogenates, animal biofluids)

Validation of Analytical Methods for Research Applications (e.g., linearity, accuracy, precision, limit of detection/quantification in experimental settings)

Before an analytical method can be used for routine research applications, it must undergo a thorough validation process to demonstrate its reliability and suitability for its intended purpose. researchgate.netoup.com Key validation parameters include linearity, accuracy, precision, and the limits of detection and quantification.

Linearity: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the analyte-to-IS response ratio against known concentrations, and a regression coefficient (r²) close to 1.0 indicates good linearity.

Accuracy: Accuracy measures the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often expressed as the percentage of the nominal value.

Precision: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at both intra-day (within a single day) and inter-day (over several days) levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

The following table summarizes validation parameters from various published research methods for ifosfamide and its metabolites, illustrating typical performance characteristics.

ParameterIfosfamide (IF) & MetabolitesMatrixAnalytical MethodValueReference
Linearity IF & EnantiomersHuman PlasmaLC-MS37.50–4800 ng/mL (r² > 0.997)
IFDried Blood SpotsUPLC-MS/MS100–10000 ng/mL (r² = 0.9958) nih.gov
IF & CyclophosphamidePlasmaHPLC-UV1–100 µg/mL scielo.br
IF & CarboxyifosfamideUrineGC-MS0–190 nmol/L ijomeh.eu
Accuracy IF & EnantiomersHuman PlasmaLC-MS89.2 to 101.5% of nominal
IFMouse PlasmaHPLC95.47% to 101.05% nih.gov
Precision (RSD/CV) IF & EnantiomersHuman PlasmaLC-MSInter-day: 3.63 to 15.8% Intra-day: 10.1 to 14.3%
IFDried Blood SpotsUPLC-MS/MSIntra-day: 3.1 to 5.5% Inter-day: < 6.4% nih.govresearchgate.net
IF & CyclophosphamidePlasmaSPE-HPLC-UVIntermediate Precision CV: 0.9 to 5.7% latamjpharm.org
LOQ/LOD IF & EnantiomersHuman PlasmaLC-MSLLOD: 5.00 ng/mL
IFDried Blood SpotsUPLC-MS/MSLLOQ: 100 ng/mL nih.govresearchgate.net
IF & CyclophosphamideUrineLC-MS/MSLLOQ: 0.04 µg/L (IF) researchgate.net
IFMouse PlasmaHPLCLLOQ: 5 µg/mL nih.gov
IF-HPLCLOD: 80 µg/mL; LOQ: 100 µg/mL researchgate.net

Table of Compounds

Compound Name
This compound
2-dechloroethylifosfamide
3-dechloroethylifosfamide
4-hydroxyifosfamide (B1221068)
Acetonitrile
Carboxyifosfamide
Cyclophosphamide
Ethyl acetate
Ifosfamide
Isophosphoramide mustard
Mesna (B1676310)

Pre Clinical Metabolic Pathways and Biotransformation Kinetics of 2 Oxo Ifosfamide D4

Enzymatic Formation and Degradation Pathways in In Vitro Systems

In vitro models using human liver microsomes and recombinant enzymes have been pivotal in elucidating the enzymatic processes governing ifosfamide (B1674421) metabolism. These systems allow for the precise identification of the enzymes responsible for each metabolic step.

The formation of 2'-Oxo Ifosfamide precursors is initiated by the N-dechloroethylation of ifosfamide, a process predominantly catalyzed by the Cytochrome P450 enzymes CYP3A4 and CYP2B6. pharmgkb.orgcapes.gov.br This reaction pathway is distinct from the therapeutic activation (4-hydroxylation) of ifosfamide, which is also mediated by CYPs, including CYP3A4 and CYP2C9. nih.gov The N-dechloroethylation pathway yields 2- and 3-dechloroethylifosfamide along with chloroacetaldehyde (B151913) (CAA), a metabolite implicated in neurotoxicity. karger.comscholasticahq.com

Further metabolism of the dechloroethylated intermediates can lead to the formation of oxo-metabolites like 2'-Oxo Ifosfamide. The deuteration in 2'-Oxo Ifosfamide-d4 is typically for analytical purposes, serving as a stable isotope standard in mass spectrometry to accurately quantify the non-labeled metabolite in biological samples. In vitro studies show that the metabolism of ifosfamide is enantioselective, with the (S)-enantiomer preferentially undergoing N-dechloroethylation. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms in Ifosfamide Metabolism
CYP IsoformMetabolic PathwayReference
CYP3A44-Hydroxylation (Activation) & N-Dechloroethylation (Deactivation) pharmgkb.orgcapes.gov.brnih.gov
CYP2B6N-Dechloroethylation (Deactivation) & 4-Hydroxylation (Activation) pharmgkb.orgnih.gov
CYP2C94-Hydroxylation (Activation) nih.gov
CYP2C19Minor contribution to 4-Hydroxylation pharmgkb.org
CYP2A6Minor contribution to 4-Hydroxylation pharmgkb.org

Beyond enzymatic catalysis, ifosfamide and its metabolites are subject to non-enzymatic chemical transformations. A key spontaneous reaction occurs in the activation pathway, where aldoifosfamide (B1666837) breaks down to form the active alkylating agent isophosphoramide mustard and the urotoxic byproduct acrolein. nih.gov The stability of the oxazaphosphorine ring structure, common to ifosfamide and its metabolites like 2'-Oxo Ifosfamide, is pH-dependent. In aqueous solutions, these compounds can undergo hydrolysis. nih.gov This degradation can involve the cleavage of the P-N bond within the ring, leading to the formation of various degradation products. nih.gov It is presumed that this compound would exhibit similar non-enzymatic degradation patterns in biological media, a factor that is critical for consideration in the design and interpretation of pre-clinical experiments.

Aldehyde Dehydrogenase (ALDH) Mediated Biotransformation Pathways

Pharmacokinetic Profiling in Pre-clinical Animal Models and Isolated Organ Systems

Pre-clinical animal models, particularly rats and mice, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of ifosfamide and its metabolites. nih.gov While specific pharmacokinetic data for this compound is not available, the extensive research on ifosfamide provides a robust framework for its expected behavior.

Studies in Sprague-Dawley rats have detailed the stereoselective pharmacokinetics of ifosfamide. nih.govnih.gov Following intravenous administration, ifosfamide exhibits different elimination half-lives for its (R)- and (S)-enantiomers, with significant gender differences observed. nih.govnih.gov The volume of distribution of ifosfamide approximates that of total body water, indicating minimal tissue binding of the parent drug. drugbank.com The dechloroethylated metabolites, the class to which 2'-Oxo Ifosfamide belongs, generally exhibit longer plasma half-lives than the parent ifosfamide. nih.gov The elimination of ifosfamide and its metabolites occurs primarily through renal excretion. nih.gov

Table 2: Pharmacokinetic Parameters of Ifosfamide Enantiomers in Sprague-Dawley Rats
Parameter(R)-Ifosfamide(S)-IfosfamideReference
Male Rats
Half-life (t½)34.2 minutes41.8 minutes nih.govnih.gov
Female Rats
Half-life (t½)62.1 minutes75.1 minutes nih.govnih.gov

The distribution of ifosfamide and its metabolites into various tissues is a critical determinant of both efficacy and toxicity. The liver is the primary site of metabolism. karger.com However, the kidneys also play a significant role in both metabolism and excretion. pharmgkb.org Notably, certain ifosfamide metabolites, such as 4-hydroxyifosfamide (B1221068) and chloroacetaldehyde, are capable of crossing the blood-brain barrier, with concentrations reaching levels similar to those in plasma. karger.comscholasticahq.com This distribution into the central nervous system is linked to the neurotoxicity observed with ifosfamide treatment. scholasticahq.com Studies involving quantitative whole-body autoradiography in rats can provide a detailed map of the distribution of a radiolabeled drug and its metabolites throughout the body over time. creative-bioarray.com Such studies would be the definitive method to determine the specific tissue accumulation patterns of this compound, though it is expected to be found in the liver, kidneys, and systemic circulation, consistent with its parent compound's metabolic profile.

Interspecies Metabolic Comparisons Relevant to Pre-clinical Translation

Significant interspecies differences in the activity and expression of drug-metabolizing enzymes, particularly cytochrome P450 isoforms, complicate the direct extrapolation of pre-clinical metabolic data to humans. researchgate.net Studies comparing the metabolism of ifosfamide and related oxazaphosphorines across various species have revealed notable distinctions critical for pre-clinical translation.

For instance, the balance between the activating C4-hydroxylation pathway and the N-dechloroethylation pathway can vary substantially. In vitro studies using liver microsomes from rats, mice, rabbits, and humans have shown different rates and preferences for these pathways. nih.gov Rats and mice may exhibit a different ratio of N-dechloroethylation to C4-hydroxylation compared to humans, which is significant because N-dechloroethylation produces the toxic metabolite chloroacetaldehyde. nih.gov The enantioselectivity of ifosfamide metabolism also differs between species; for example, a metabolic shift observed during enzyme induction in rats was attributed to interspecies differences in CYP isoenzymes compared to humans. core.ac.uk

These variations are largely due to species-specific expression and catalytic activities of CYP isoforms like CYP2B6, CYP3A4, CYP2C9, and CYP2A6, which are all involved in ifosfamide biotransformation. pharmgkb.orgresearchgate.net While some enzymes like CYP2E1 show conserved activity across species, others such as isoforms of CYP1A, CYP2C, CYP2D, and CYP3A demonstrate considerable interspecies variability, cautioning against direct extrapolation of metabolic profiles from animal models to humans. researchgate.net Such differences underscore the importance of selecting appropriate animal models and conducting comparative metabolic studies to accurately predict human pharmacokinetics and metabolite-driven effects.

Table 1: Summary of Interspecies Metabolic Differences for Ifosfamide

Metabolic AspectSpecies ComparedObserved Differences and RelevanceReference
Predominant Metabolic PathwayMouse vs. HumanMouse models show a preference for N-dechloroethylation of ifosfamide, while cyclophosphamide (B585) (an isomer) favors the ring-opening pathway. This difference is key to understanding the selective toxicity of ifosfamide. nih.gov
CYP Isoform ActivityRat, Rabbit, Mouse, HumanThe specific CYP enzymes responsible for ifosfamide metabolism (e.g., CYP3A4, CYP2B6) and their relative contributions vary significantly among species, affecting the overall rate of activation and detoxification. pharmgkb.orgresearchgate.netnih.gov
EnantioselectivityRat vs. HumanThe preferential metabolism of (R)- vs. (S)-ifosfamide differs. In humans, (R)-ifosfamide is preferentially 4-hydroxylated (activated), while (S)-ifosfamide is more readily N-dechloroethylated. This enantioselectivity can differ in rats, impacting the translation of toxicity and efficacy data. core.ac.uknih.gov
Metabolite Formation (Trofosfamide study)Rat, Mouse, Rabbit, HumanIn a study of the related drug trofosfamide, ifosfamide was the main metabolite. Its formation was 5- to 6-fold higher than cyclophosphamide in rats and mice, while formation was similar in rabbits, and only ifosfamide was detected in the human sample. This highlights species-dependent side-chain oxidation. nih.gov

Metabolite Profiling and Identification in Pre-clinical Studies

Identification of Novel or Minor Metabolites of this compound and its Precursors

A key advantage of untargeted metabolomic approaches is their ability to uncover previously unknown or low-abundance metabolites that might be overlooked by targeted assays. In the study of ifosfamide's precursors, such techniques have successfully identified novel metabolic products. For example, a comparative metabolomics study in mice identified a total of 23 metabolites for ifosfamide and cyclophosphamide, including five that were previously unreported. nih.gov

In a separate pre-clinical investigation using a guinea pig model, analysis of bile via ³¹P MRS and LC-MS led to the identification of a major, previously unreported biliary metabolite: a glutathione (B108866) conjugate of ifosfamide. nih.govismrm.org The discovery of this conjugate provides insight into the detoxification mechanisms and potential visceral toxicities of the drug. The identification of such novel or minor metabolites is crucial, as they can offer new clues about the mechanisms of drug action, resistance, and toxicity. longdom.orgnih.gov Sensitive LC-MS/MS methods have also been developed specifically to detect and quantify minor but important metabolites, such as the various N-dechloroethylated forms of ifosfamide in plasma. nih.govpharmgkb.org

Role of Isotopic Labeling (d4) in Metabolic Pathway Elucidation and Flux Analysis

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H or D), is an indispensable tool in drug metabolism research. The use of a deuterated (d4) analog of an ifosfamide metabolite offers several distinct advantages for elucidating metabolic pathways and analyzing metabolic flux.

Firstly, stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis by mass spectrometry. nih.govnih.gov By adding a known quantity of the deuterated analog (e.g., this compound) to a biological sample, the corresponding unlabeled endogenous metabolite can be measured with high precision and accuracy, as the labeled and unlabeled versions co-elute chromatographically but are distinguishable by their mass-to-charge (m/z) ratio. nih.govcolab.ws

Secondly, deuterium labeling is instrumental in tracing the metabolic fate of a drug. The unique mass signature of the deuterated compound allows researchers to easily detect and identify its downstream metabolites from the complex background of endogenous molecules in a biological matrix. nih.govacs.org This facilitates the mapping of metabolic pathways and helps in the structural elucidation of unknown metabolites by analyzing the fragmentation patterns in tandem mass spectrometry (MS/MS). colab.ws

Finally, the substitution of hydrogen with deuterium can induce a kinetic isotope effect (KIE). Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, its enzymatic cleavage can be slower. If this bond cleavage is the rate-limiting step in a metabolic reaction, deuteration can slow down that specific pathway. This phenomenon can be exploited to study metabolic flux and identify rate-limiting steps. It may also reveal "metabolic switching," where the blockage of a primary metabolic route enhances flux through minor or alternative pathways, which can be crucial for understanding drug-drug interactions and inter-individual variability in metabolism. icr.ac.uk

Mechanistic Investigations into the Biochemical Interactions and Stability of 2 Oxo Ifosfamide D4

Interactions with Cellular Macromolecules (e.g., enzymes, carrier proteins) in In Vitro Models

While specific in vitro interaction studies for 2'-Oxo Ifosfamide-d4 are not extensively documented, significant insights can be drawn from research on its parent compound, ifosfamide (B1674421). Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP450) enzymes to exert its biological activity. nih.govpfizer.com This activation process involves hydroxylation to form 4-hydroxyifosfamide (B1221068), which then yields the ultimate alkylating agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. nih.govpfizer.com

The alkylating metabolites of ifosfamide are known to interact with DNA, forming cross-links and phosphotriesters, which inhibits DNA synthesis and leads to cell death. nih.govpfizer.commedchemexpress.com While the plasma protein binding of the parent ifosfamide is minimal, its active metabolites have been shown to bind extensively to red blood cells. nih.gov

2'-Oxo Ifosfamide (also known as 4-ketoifosfamide) is a stable, but inactive, metabolite in this pathway. pfizer.com As a deuterated analog, this compound is crucial for accurately tracing and quantifying the formation of 4-ketoifosfamide (B42628) in metabolic studies. It is not expected to have significant direct interactions with enzymes as an inhibitor or inducer, but rather serves as a marker for the metabolic activity of enzymes like CYP3A4 acting on the parent compound. nih.gov In vitro studies using glioma cell cultures showed that the uroprotectant mesna (B1676310) did not interfere with the cytotoxic effects of ifosfamide's active metabolites, suggesting no antagonistic interaction at the cellular level. nih.gov

Stability of this compound in Simulated Biological Milieu (e.g., plasma, cellular extracts)

The stability of a deuterated internal standard in biological matrices is critical for its use in quantitative assays. Although stability data specifically for this compound in plasma or cellular extracts is limited, studies on the parent compound ifosfamide provide a valuable reference.

Research has shown that ifosfamide itself is relatively stable in various solutions and biological fluids. nih.gov One study assessing the stability of a different compound in mouse, rat, dog, and human plasma found it to be stable for 1 hour at 37°C, a common methodology for such assessments. science.gov Another study specifically on ifosfamide demonstrated its stability in aqueous solutions for up to 9 days at temperatures up to 27°C. nih.gov When ifosfamide was combined with mesna in 0.9% sodium chloride, it remained physicochemically stable for 14 days at room temperature. researchgate.net However, the degradation of ifosfamide does increase at physiological temperatures (37°C). nih.gov

Given that 4-ketoifosfamide is considered a stable metabolite of ifosfamide, it is inferred that this compound would exhibit similar or greater stability in simulated biological environments. pfizer.com Its structural integrity is essential for its function as a reliable internal standard in assays measuring ifosfamide metabolism in plasma or cellular extracts.

Stability of Ifosfamide in Various Conditions
ConditionMatrix/SolventConcentrationDurationStability/DegradationReference
Room Temperature0.9% Sodium Chloride with Mesna10, 20, and 30 mg/mL14 days>94% stable researchgate.net
Ambient Temperature (Daylight)Aqueous SolutionNot Specified9 daysNo evidence of decay nih.gov
27°C (Dark)Aqueous SolutionNot Specified9 daysNo evidence of decay nih.gov
37°C (Dark)Aqueous SolutionNot Specified9 days~7% loss nih.gov
2-8°C0.9% Sodium ChlorideUp to 20 mg/mL7 daysRecommended shelf life sps.nhs.uk

Influence of Physiochemical Parameters (e.g., pH, temperature) on Compound Integrity in Research Assays

The integrity of an analytical standard under various research conditions is paramount for accurate results. Temperature is a key parameter influencing the stability of ifosfamide and its derivatives.

As detailed in the table above, research demonstrates that ifosfamide is stable for extended periods at room temperature (20-25°C) and even at 27°C. nih.govresearchgate.net However, degradation becomes apparent at physiological temperature (37°C), where a loss of approximately 7% was observed over 9 days. nih.gov At a significantly higher temperature of 70°C, degradation was rapid and pronounced within 72 hours, confirming the temperature-dependent nature of its stability. nih.gov For storage, refrigeration at 2-8°C is often recommended to control the formation of degradation products. sps.nhs.uk

While specific studies on the effect of pH on this compound are not available in the search results, the stability of many pharmaceutical compounds can be pH-dependent. For research assays, maintaining a consistent and appropriate pH is a standard practice to ensure the integrity of both the analyte and the internal standard. Given that 2'-Oxo Ifosfamide is a ketone derivative, it is generally expected to be stable across a neutral pH range, but extremes in pH could potentially catalyze degradation.

Effect of Temperature on Ifosfamide Stability in Aqueous Solution Over 9 Days
TemperatureEnvironmentObserved OutcomeReference
AmbientDaylightNo significant decay nih.gov
27°CDarkNo significant decay nih.gov
37°CDark~7% loss of initial amount nih.gov
70°CNot SpecifiedMarked fall in levels within 72 hours nih.gov

Role as a Potential Precursor or Indicator in Metabolic Cycling and "Metabolic Switching" Phenomena

This compound is not a precursor in the sense of leading to an active compound; rather, it is a stable isotope-labeled version of an end-stage metabolite. Its primary role is as an indicator of metabolic activity.

The metabolic pathway of ifosfamide is a clear example of metabolic cycling, where the parent drug is converted through a series of enzymatic reactions into various metabolites. pfizer.com The initial activation step is hydroxylation at the C4 position to form 4-hydroxyifosfamide. This unstable intermediate can then undergo two fates: it can rearrange to form the active alkylating agent, or it can be oxidized to the stable, inactive metabolite 4-ketoifosfamide (the non-deuterated form of the subject compound). pfizer.com

Therefore, the presence and quantity of 4-ketoifosfamide in urine or plasma is a direct indicator of the metabolic processing of ifosfamide. pfizer.com By using this compound as an internal standard in mass spectrometry-based assays, researchers can precisely quantify the amount of 4-ketoifosfamide produced. This allows for detailed investigations into how factors like genetics (e.g., CYP enzyme polymorphisms), co-administered drugs, or disease states affect the rate and pathway of ifosfamide metabolism.

The term "metabolic switching" typically refers to a larger shift in cellular energy production, such as a cell switching from glucose oxidation to fatty acid oxidation. researchgate.net While not directly applicable in this context, the balance between the activation pathway (leading to phosphoramide mustard) and the inactivation pathway (leading to 4-ketoifosfamide) could be seen as a form of metabolic routing. Studies using this compound can help elucidate the dynamics of this routing, providing critical information for optimizing therapy.

Application of 2 Oxo Ifosfamide D4 in Academic Research and Development

Use as a Reference Standard in Quantitative Bioanalytical Assays for Ifosfamide (B1674421) Metabolites

In the field of pharmacokinetics, accurate quantification of drugs and their metabolites in biological matrices like plasma and urine is crucial. Stable isotope-labeled compounds, such as 2'-Oxo Ifosfamide-d4, are considered the gold standard for use as internal standards in quantitative bioanalytical assays, especially those employing liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

The addition of a known quantity of the deuterated standard to a biological sample allows for precise and accurate measurement of the corresponding unlabeled (endogenous) metabolite. This is because the deuterated standard exhibits nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, and chromatographic retention time. researchgate.net However, it is distinguishable by its higher mass, a key feature for mass spectrometric detection. nih.gov This co-elution and similar ionization behavior help to compensate for variations in sample preparation and matrix effects, which can otherwise lead to inaccurate quantification. nih.govuniovi.es

The use of this compound as an internal standard is essential for the development and validation of robust analytical methods for monitoring Ifosfamide metabolites. clearsynth.comaxios-research.com These methods are critical for understanding the drug's disposition in the body and for studies investigating the relationship between metabolite concentrations and therapeutic or toxic effects. nih.gov

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC7H9D4Cl2N2O3P usbio.net
Molecular Weight279.09 g/mol nih.govusbio.net
CAS Number1329497-14-4 nih.govclearsynth.com
AppearanceBrown Oil usbio.net
SolubilityDichloromethane usbio.net

Tracer for Metabolic Pathway Mapping and Flux Analysis in Pre-clinical Models

Stable isotope-labeled compounds are instrumental in elucidating metabolic pathways. nih.gov this compound can be used as a tracer to map the biotransformation of Ifosfamide in preclinical models. medchemexpress.com By administering the deuterated compound, researchers can track its conversion to subsequent metabolites using mass spectrometry. nih.gov This allows for the unambiguous identification of metabolic products and the elucidation of the sequence of enzymatic reactions involved in the drug's breakdown.

Metabolic flux analysis, which measures the rates of metabolic reactions, can also be facilitated by the use of deuterated tracers. nih.govmdpi.com By monitoring the rate of appearance of labeled metabolites over time, researchers can gain quantitative insights into the dynamics of Ifosfamide metabolism. This information is valuable for understanding how factors such as genetic polymorphisms in drug-metabolizing enzymes can influence the metabolic profile of the drug. nih.govnih.gov

Development of Research Tools for Understanding Oxazaphosphorine Biotransformation

The oxazaphosphorines, including Ifosfamide and Cyclophosphamide (B585), are a class of anticancer prodrugs that require metabolic activation to exert their cytotoxic effects. nih.govresearchgate.net The biotransformation of these compounds is complex, involving multiple enzymatic pathways that lead to both active and inactive metabolites. nih.govpharmgkb.org

Deuterated analogs like this compound are crucial research tools for dissecting these intricate metabolic networks. nih.gov Studies utilizing deuterated Ifosfamide have provided insights into the roles of specific cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2B6, in the activation and detoxification pathways. nih.govpharmgkb.org For instance, research has shown that deuteration at specific positions can alter the rate of certain metabolic reactions, thereby shifting the balance between the formation of therapeutic and toxic metabolites. nih.gov These investigations contribute to a deeper understanding of the structure-activity relationships in oxazaphosphorine metabolism.

Table 2: Key Enzymes in Ifosfamide Metabolism

Enzyme FamilySpecific EnzymesRole in Ifosfamide MetabolismSource
Cytochrome P450 (CYP)CYP3A4Major enzyme in bioactivation and detoxification pharmgkb.org
CYP2B6Significant role in bioactivation and detoxification pharmgkb.org
CYP2C9, CYP2C19Contribute to metabolism nih.gov
CYP3A5Plays a role in metabolism nih.gov
Aldehyde Dehydrogenase (ALDH)ALDH1A1Detoxification of aldoifosfamide (B1666837) pharmgkb.org

Contribution to Understanding Metabolic Drug-Drug Interactions at the Pre-clinical Level

Ifosfamide is often used in combination with other chemotherapy agents, making the potential for drug-drug interactions a significant clinical concern. pharmgkb.orgnih.gov These interactions can occur when one drug alters the metabolism of another, often by inducing or inhibiting the activity of CYP enzymes. google.comcore.ac.uk

In preclinical studies, this compound can be used to investigate the mechanisms of such interactions. By co-administering the deuterated metabolite with another drug, researchers can precisely measure any changes in its metabolic profile. This can help to identify which specific metabolic pathways are affected and to what extent. For example, if a co-administered drug inhibits a particular CYP enzyme, this would be reflected in a decreased rate of formation of the metabolites produced by that enzyme. Understanding these interactions at a preclinical level is crucial for predicting and managing them in a clinical setting. nih.govacs.org

Synthetic Strategies and Derivatization for Academic Research of 2 Oxo Ifosfamide D4

Routes of Chemical Synthesis for Deuterated Oxoifosfamide

The synthesis of deuterated compounds can be approached in two primary ways: by utilizing commercially available deuterated precursors in a multi-step synthesis or through direct hydrogen isotope exchange (HIE) on a substrate. researchgate.net The choice of method often depends on the desired location of the deuterium (B1214612) atoms and the complexity of the target molecule.

For 2'-Oxo Ifosfamide-d4, where the deuterium atoms are specifically located on the oxazaphosphorine ring, a common strategy involves the use of deuterated building blocks. nih.gov A plausible synthetic route would start with a deuterated ethanolamine (B43304) derivative. For instance, the synthesis could begin with the preparation of a deuterated 3-aminopropanol derivative, which would then be cyclized to form the core oxazaphosphorine ring structure.

A general, non-deuterated synthesis of ifosfamide (B1674421) analogues often involves the cyclization of a precursor with an agent like sodium hydride, followed by treatment with various acids to introduce different functional groups. nih.gov Adapting this for a deuterated analogue would necessitate the use of a deuterated starting material prior to the cyclization step. The synthesis of tetradeuterated (R)- and (S)-ifosfamide has been described, providing a basis for the synthesis of its metabolites. acs.org

The introduction of the chloroacetyl group at the N3 position of the ring and the 2-chloroethylamino side chain can be achieved through sequential reactions with chloroacetyl chloride and 2-chloroethylamine, respectively, or their synthetic equivalents. The precise timing and conditions of these additions are crucial to ensure the correct regioselectivity and to avoid unwanted side reactions.

Key synthetic approaches for deuterated compounds include:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium using a deuterium source like D₂O, often facilitated by a metal catalyst. resolvemass.ca

Catalytic Isotope Exchange: Utilizes catalysts like palladium or platinum to facilitate the H/D exchange under controlled conditions. resolvemass.ca

Use of Deuterated Reagents: Incorporating deuterium by using deuterated versions of standard organic chemistry reagents. ckisotopes.com

Flow chemistry is also emerging as a valuable technique for deuteration, offering increased efficiency and the potential for scaling up production while minimizing decomposition of sensitive molecules. ansto.gov.au

Purification and Characterization of Synthetic Intermediates for Research Purity

Ensuring the purity and correct structural identity of synthetic intermediates is paramount for the successful synthesis of the final product and for its use in research applications. clearsynth.comsynzeal.com A variety of chromatographic and spectroscopic techniques are employed for this purpose.

Purification Techniques:

Flash Chromatography: A common method for purifying intermediates on a laboratory scale. ansto.gov.au

High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative scale purification, offering high resolution to separate closely related compounds. ansto.gov.au

Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of fractions. nih.gov

Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the structure of the molecule, while ²H NMR is essential to confirm the location and extent of deuteration. ansto.gov.au ¹³C and ³¹P NMR provide further structural information.

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which helps to confirm the molecular formula and the presence of deuterium atoms. ansto.gov.au

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule. ansto.gov.au

A comprehensive certificate of analysis for any synthesized deuterated compound should include data from these techniques to confirm its identity, purity, and the level of deuterium incorporation. ansto.gov.au

Interactive Table: Common Analytical Techniques for Characterization

TechniqueInformation ObtainedRelevance to this compound Synthesis
¹H NMRProton environment, structural elucidation.Confirms the overall structure of intermediates and the final product.
²H NMRLocation and percentage of deuterium incorporation.Crucial for verifying the d4-labeling.
¹³C NMRCarbon skeleton of the molecule.Provides additional structural confirmation.
³¹P NMRPhosphorus environment.Essential for characterizing the oxazaphosphorine ring.
Mass SpectrometryMolecular weight and fragmentation pattern.Confirms the molecular formula and isotopic enrichment.
HPLCPurity and separation of isomers.Ensures the research-grade purity of the final compound.

Development of Novel Synthetic Approaches for Related Deuterated Analogues (Academic Interest)

Academic research is continually focused on developing novel and more efficient synthetic methods for deuterated molecules. researchgate.netmarquette.edu The interest lies not only in creating specific labeled compounds but also in expanding the toolbox of synthetic chemists. d-nb.info

Recent advances in catalysis, particularly with transition metals like palladium and ruthenium, have opened new avenues for regioselective deuteration. researchgate.netnih.gov These methods often involve C-H activation, allowing for the direct replacement of a hydrogen atom with deuterium at a specific position in the molecule, which can be more efficient than traditional multi-step syntheses. nih.gov

For ifosfamide and its analogues, research could focus on:

Stereospecific Synthesis: Developing methods to synthesize specific enantiomers of deuterated ifosfamide analogues, which is important as different stereoisomers can have different biological activities. acs.org

Late-Stage Deuteration: Introducing deuterium atoms in the final steps of a synthesis, which can be more efficient and allows for the diversification of analogues from a common intermediate. hyphadiscovery.com

Photocatalytic Deuteration: Utilizing light-driven reactions to incorporate deuterium under mild conditions, which can be advantageous for sensitive molecules. researchgate.net

Enzymatic Synthesis: Employing enzymes to catalyze specific deuteration reactions, offering high selectivity. nih.gov

The development of these novel approaches is driven by the need for more precise and versatile tools in medicinal chemistry and drug discovery. nih.gov The ability to create a wide range of deuterated analogues allows for detailed studies into structure-activity relationships and the metabolic pathways of drugs. nih.gov

Future Directions and Emerging Research Avenues for 2 Oxo Ifosfamide D4

Integration with Systems Biology Approaches for Predictive Metabolic Modeling (Pre-clinical)

The integration of data from in vitro experiments utilizing compounds like 2'-Oxo Ifosfamide-d4 with systems biology models represents a significant leap forward in predicting drug metabolism and toxicity. Systems biology approaches aim to create holistic models of biological systems by integrating various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, to understand the complex interactions within a cell or organism. mdpi.com

In the context of ifosfamide (B1674421), researchers have begun to combine in vitro data from liver-kidney microfluidic chips with pharmacokinetic (PK) and systems biology models. researchgate.net These models can simulate the production of metabolites, such as chloroacetaldehyde (B151913) from ifosfamide metabolism in liver cells, and predict their subsequent toxic effects on kidney cells. researchgate.net By using deuterated standards like this compound, the accuracy of quantifying metabolite concentrations within these micro-organ systems is enhanced, leading to more reliable predictive models.

Multi-organ-on-a-chip systems are another promising pre-clinical platform where this compound can be instrumental. royalsocietypublishing.org These chips, containing interconnected micro-tissues from different organs (e.g., liver, tumor), allow for the study of drug metabolism, efficacy, and toxicity in a more physiologically relevant context. royalsocietypublishing.org The use of this compound in such systems can help in the precise quantification of metabolic flux and the elucidation of complex drug-drug interactions, ultimately leading to better predictions of in vivo outcomes. royalsocietypublishing.org

Table 1: Application of this compound in Pre-clinical Predictive Modeling

Research ApproachRole of this compoundExpected Outcome
Liver-Kidney Microfluidic ModelsInternal standard for accurate quantification of ifosfamide and its metabolites.Improved prediction of metabolite-induced nephrotoxicity.
Multi-Organ-on-a-Chip SystemsTracer to study inter-organ metabolic pathways and drug distribution.Enhanced understanding of systemic drug metabolism and toxicity. royalsocietypublishing.org
Physiologically Based Pharmacokinetic (PBPK) ModelingProvides precise concentration data for model calibration and validation.More accurate simulation of in vivo drug disposition and metabolic fate. researchgate.net

Advanced Spectroscopic Techniques for In Situ Metabolic Analysis in Research Models

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for the in situ analysis of drug metabolism. The use of deuterated compounds like this compound significantly enhances the capabilities of these techniques.

³¹P NMR spectroscopy has been employed to directly analyze biological fluids from patients treated with ifosfamide without the need for sample extraction or derivatization. nih.gov This technique allows for the simultaneous detection and quantification of various phosphorylated metabolites. nih.gov While this method doesn't require a labeled drug, the use of a deuterated standard like this compound in parallel research models can aid in the definitive identification and quantification of specific metabolites.

A combination of high-resolution ¹H NMR and high-performance liquid chromatography (HPLC)-NMR spectroscopy has been used to analyze urine from humans and rats treated with ifosfamide. researchgate.netnih.gov These studies have successfully identified metabolites such as ifosfamide mustard, 4-hydroxy-ifosfamide, and 2-dechloroethylifosfamide. researchgate.net The use of this compound as an internal standard in such analyses provides a clear and distinct signal, facilitating accurate quantification and compensating for variations in sample preparation and instrument response. clearsynth.com

Table 2: Spectroscopic Techniques for this compound Analysis

Spectroscopic TechniqueApplication in Ifosfamide ResearchAdvantage of Using this compound
³¹P Nuclear Magnetic Resonance (NMR) SpectroscopyDirect analysis of phosphorylated ifosfamide metabolites in biofluids. nih.govAids in signal assignment and quantification in complex spectra.
¹H NMR SpectroscopyProfiling of endogenous and drug-related metabolites in urine to assess toxicity. karger.comtandfonline.comProvides a unique spectral signature for unambiguous identification.
High-Performance Liquid Chromatography (HPLC)-NMROn-line isolation and identification of ifosfamide and its metabolites. researchgate.netnih.govServes as a precise internal standard for retention time and quantification.
Ultra-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOFMS)Comprehensive profiling of drug metabolites in biological samples. nih.govEnables accurate mass measurement and fragmentation analysis for metabolite identification.

Potential for Development of Novel Research Tools and Biomarkers in Non-Clinical Contexts

Deuterated compounds like this compound are invaluable in the development of new research tools and biomarkers for non-clinical applications. wiseguyreports.com Their primary role is as internal standards in analytical methods, ensuring precision and accuracy in quantitative analysis. clearsynth.compharmafocusasia.com

The use of this compound is suitable for analytical method development, method validation (AMV), and quality control (QC) applications in the context of ifosfamide research. clearsynth.comsynzeal.com By providing a stable, isotopically labeled analog, it allows researchers to correct for matrix effects and variations during sample processing and analysis. clearsynth.com

Furthermore, deuterated metabolites can serve as tracers in metabolic studies to elucidate complex biochemical pathways. wiseguyreports.com By tracking the metabolic fate of this compound in in vitro systems, such as cell cultures or microsomal incubations, researchers can gain a deeper understanding of the enzymes involved and the factors that influence metabolic routes. This knowledge is crucial for identifying potential biomarkers of drug exposure or toxicity in a non-clinical setting. For instance, the identification of specific downstream metabolites of deuterated ifosfamide could lead to the development of assays to monitor metabolic activity in pre-clinical models. pharmafocusasia.com

Role in Understanding Inter-individual Variability in Drug Metabolism using Pre-clinical Models and In Vitro Systems

A significant challenge in drug therapy is the wide inter-individual variability in response and toxicity, which is often linked to differences in drug metabolism. nih.gov Ifosfamide metabolism is known to be highly variable, primarily due to genetic polymorphisms in cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. pharmgkb.orgcore.ac.uk

Deuterated analogs like this compound are instrumental in studying this variability in pre-clinical and in vitro settings. Research has shown that deuterating ifosfamide at specific positions can alter its metabolic profile. nih.gov For example, deuteration at the α and α' carbons was shown to decrease the rate of N-dechloroethylation (the pathway leading to toxic metabolites) and enhance the 4'-hydroxylation pathway (the activation pathway) across various P450 enzymes. nih.gov

By using this compound in conjunction with different recombinant human CYP enzymes or liver microsomes from various donors, researchers can precisely quantify the formation of different metabolites and assess the impact of genetic variants on metabolic pathways. nih.govcapes.gov.br These in vitro studies provide a mechanistic basis for the inter-individual differences observed in vivo and can help in developing strategies to predict patient response to ifosfamide.

Table 3: Key Cytochrome P450 Enzymes in Ifosfamide Metabolism

EnzymeRole in Ifosfamide MetabolismImpact of Genetic Polymorphisms
CYP3A4Major enzyme for both activation (4-hydroxylation) and deactivation (N-dechloroethylation). nih.govuu.nlSignificant inter-individual variation in expression levels affects overall clearance. pharmgkb.org
CYP2B6Contributes to both activation and deactivation pathways. pharmgkb.orgcore.ac.ukPolymorphisms like CYP2B6*6 can lead to lower protein expression and altered metabolism. pharmgkb.org
CYP2C19Shown to be one of the most efficient enzymes for ifosfamide hydroxylation. nih.govPotential for significant impact on drug activation.
CYP3A5Also efficient in catalyzing ifosfamide hydroxylation. nih.govPolymorphic expression can contribute to variability in metabolism. pharmgkb.org

The use of this compound in these pre-clinical and in vitro systems provides a powerful tool to dissect the complexities of ifosfamide metabolism, ultimately paving the way for a more personalized approach to cancer therapy.

Q & A

Q. How should researchers report conflicting data on this compound’s efficacy in peer-reviewed manuscripts?

  • Methodological Answer :
  • Transparency : Clearly state limitations (e.g., sample size, model relevance) in the Discussion section.
  • Data sharing : Deposit raw datasets in repositories like Figshare or Zenodo for independent validation.
  • Comparative tables : Tabulate efficacy metrics (e.g., response rates, survival) alongside comparator agents, citing prior studies to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.